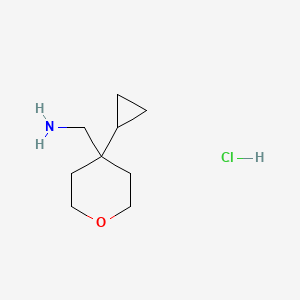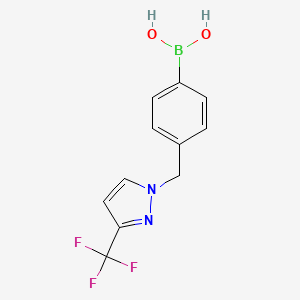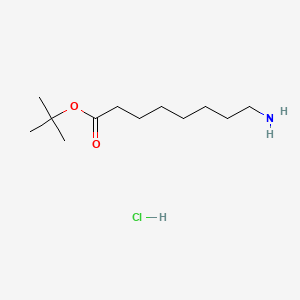
1-(4-Cyclopropyloxan-4-yl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Cyclopropyloxan-4-yl)methanamine hydrochloride is a chemical compound with a unique structure that includes a cyclopropyl group and an oxane ring
Méthodes De Préparation
The synthesis of 1-(4-Cyclopropyloxan-4-yl)methanamine hydrochloride typically involves the following steps:
Amination: The addition of an amine group to the cyclopropylated oxane.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt for stability and solubility.
Industrial production methods often utilize catalytic hydrogenation and amine salt formation under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-(4-Cyclopropyloxan-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum .
Applications De Recherche Scientifique
1-(4-Cyclopropyloxan-4-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-Cyclopropyloxan-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter modulation and enzyme inhibition .
Comparaison Avec Des Composés Similaires
1-(4-Cyclopropyloxan-4-yl)methanamine hydrochloride can be compared with similar compounds such as:
- 1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride
- 1-(3-Chlorophenyl)cyclopropyl)methanamine hydrochloride
- 1-(3,4-Dimethoxyphenyl)cyclopropyl)methanamine hydrochloride
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities. The unique cyclopropyl and oxane structure of this compound distinguishes it from these related compounds .
Propriétés
Formule moléculaire |
C9H18ClNO |
|---|---|
Poids moléculaire |
191.70 g/mol |
Nom IUPAC |
(4-cyclopropyloxan-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H17NO.ClH/c10-7-9(8-1-2-8)3-5-11-6-4-9;/h8H,1-7,10H2;1H |
Clé InChI |
YXWFKHABSJQCSJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2(CCOCC2)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid hydrochloride](/img/structure/B13472658.png)
![2-({1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinolin-6-yl}oxy)acetic acid](/img/structure/B13472660.png)
![6,7-Dimethoxy-2-(4-{2-oxabicyclo[2.2.2]octane-1-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride](/img/structure/B13472661.png)
amine hydrochloride](/img/structure/B13472665.png)


![2-Amino-3-[(2-amino-3-carboxyphenyl)disulfanyl]benzoicacid](/img/structure/B13472688.png)




![(4-Ethoxyfuro[3,2-c]pyridin-2-yl)boronic acid](/img/structure/B13472725.png)


